molecular formula C6H6N2 B075433 2-Methyleneglutaronitrile CAS No. 1572-52-7

2-Methyleneglutaronitrile

Cat. No. B075433
CAS RN: 1572-52-7
M. Wt: 106.13 g/mol
InChI Key: NGCJVMZXRCLPRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-methyleneglutaronitrile has been achieved through a highly selective head-to-tail dimerization of acrylonitrile, catalyzed by tricyclohexylphosphine under carefully optimized conditions. This method provides an efficient, scalable, and highly selective approach for the preparation of 2-methyleneglutaronitrile with low catalyst loading, showcasing its practicality for industrial applications (Yu et al., 2014).

Molecular Structure Analysis

Although direct studies on the molecular structure of 2-methyleneglutaronitrile itself are scarce, insights can be drawn from related compounds. For instance, studies on 2-[cyano(aryl)methylene]-imidazolidines, hexahydropyrimidines, and hexahydro-1H-1,3-diazepines have revealed the tautomeric equilibrium between the ketene aminal and amidine forms, providing a glimpse into the structural behavior that might be relevant to 2-methyleneglutaronitrile derivatives (Huang et al., 1988).

Chemical Reactions and Properties

The reactivity of 2-methyleneglutaronitrile has not been extensively documented. However, the study of similar methylene and nitrile-containing compounds reveals that these groups can undergo various reactions, such as cycloadditions and transformations into different functional groups, indicating the versatility of 2-methyleneglutaronitrile in synthetic chemistry. For example, the recyclization reactions of 2-methylchromone-3-carbonitrile with active methylene nucleophiles have demonstrated the potential for creating diverse chemical structures (Alshaye et al., 2022).

Physical Properties Analysis

The physical properties of 2-methyleneglutaronitrile, such as boiling point, solubility, and stability, are crucial for its handling and application in various chemical processes. While specific data on 2-methyleneglutaronitrile are limited, the properties of structurally related compounds suggest that it might exhibit similar characteristics, including low miscibility with water and remarkable stability, making it suitable for use in organometallics and organocatalysis (Pace et al., 2012).

Scientific Research Applications

  • Synthesis and Catalysis:

    • 2-Methyleneglutaronitrile can be synthesized through dimerization of acrylonitrile using various catalyst systems, such as copper compounds with isocyanides or metal halides with trialkylamine. These processes have been studied for their efficiency and potential mechanisms (Saegusa, Ito, Kinoshita, & Tomita, 1970); (Watanabe & Takeda, 1973).
  • Industrial Applications:

    • It has been used as a starting material for synthesizing halogenated pyridines, which have various applications in chemical industries (Fritz, Weis, & Winkler, 1976).
  • Environmental and Health Impact:

  • Material Science:

    • Studies on anionic polymerization of α-methyleneglutaronitrile have provided insights into the production of polymers with specific properties, such as branching density and molecular weight distribution (Galin & Galin, 1973).
  • Photocatalysis and Pollution Treatment:

Safety And Hazards

When handling 2-Methyleneglutaronitrile, it’s important to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

Future Directions

2-Methyleneglutaronitrile is a side-product in the production of hexanedinitrile, which is used as a key component for engineering polymers such as the polyamides (PA 66) or polyurethanes . It’s also used as a starting material for the broad-spectrum biocide 2-bromo-2-(bromomethyl)pentanedinitrile .

properties

IUPAC Name

2-methylidenepentanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-6(5-8)3-2-4-7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCJVMZXRCLPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027418
Record name 2-Methyleneglutaronitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyleneglutaronitrile

CAS RN

1572-52-7
Record name 2-Methyleneglutaronitrile
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Record name 2,4-Dicyano-1-butene
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Record name Pentanedinitrile, 2-methylene-
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Record name 2-Methyleneglutaronitrile
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Record name 2-methyleneglutaronitrile
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Record name 2,4-DICYANO-1-BUTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
SH Cree - 1985 - dspace.stir.ac.uk
… Table 3.2 contains the results of the anionic polymerisation of 2-methyleneglutaronitrile by organollthium and organomagneslum reagents. Much of the chemistry of organollthium …
Number of citations: 3 dspace.stir.ac.uk
Y Watanabe, M Takeda - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… When phosphines are used as the catalysts, 2-methyleneglutaronitrile is selectively … We have found that acrylonitrile is readily dimerized to 2-methyleneglutaronitrile under mild …
Number of citations: 8 www.journal.csj.jp
L Yu, J Wang, X Zhang, H Cao, G Wang, K Ding, Q Xu… - RSC Advances, 2014 - pubs.rsc.org
… effective catalyst for head-to-tail dimerization of acrylonitrile, providing an efficient, scalable, and highly selective method for preparation of the useful 2-methyleneglutaronitrile with a low …
Number of citations: 20 pubs.rsc.org
M TAKEDA, M KAITO - Journal of Synthetic Organic Chemistry …, 1981 - jstage.jst.go.jp
総 説 Page 1 総 説 2- メチ レングル タ ロニ トリルの化 学 武 田 眞*・ 皆 藤 光 雅 * Chemistry of 2-Methyleneglutaronitrile. Makoto TAKEDA * and Mitsumasa KAITO * 2- Methyleneglutaronitrile (MGN) is a unique …
Number of citations: 4 www.jstage.jst.go.jp
BS CURATOLO - 1987 - elibrary.ru
… 2-Methyleneglutaronitrile copolymerizes with 1-vinylimidazole in the presence of a free … to the 2-methyleneglutaronitrile monomer. Reactivity ratios are 0.73 for 2-methyleneglutaronitrile …
Number of citations: 0 elibrary.ru
P Sutter, CD Weis - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
… This paper deals with the addition of 2-methyleneglutaronitrile (4) to the carbon atom Cl of anthraquinone by a Meerwein reaction and the facile subsequent ring closure of the product …
Number of citations: 6 onlinelibrary.wiley.com
T Saegusa, Y Ito, H Kinoshita, S Tomita - Bulletin of the Chemical …, 1970 - journal.csj.jp
… Acrylonitrile and acrylate were dimerized to 2-methyleneglutaronitrile and 2-methyleneglutarate respectively by the binary catalyst system of a copper compound and an isocyanide in …
Number of citations: 42 www.journal.csj.jp
W Yoshihisa, T Makoto - Bulletin of the Chemical Society of Japan, 1973 - cir.nii.ac.jp
Acrylonitrile is dimerized to 2-methyleneglutaronitrile by the binary catalyst system of metal halide and trialkylamine. The catalytic activities of metals are in this order: Co (II)≥ Zn (II)>> …
Number of citations: 0 cir.nii.ac.jp
LH Chance, DJ Daigle, GL Drake - Journal of Chemical & …, 1968 - ACS Publications
The aziridine adducts of crotononitrile, 2-methyleneglutaronitrile, cinnamonitrile, and methacrylonitrile were prepared. The products obtained were 3-(1-aziridinyl) butyro-nitrile, 2-(l-…
Number of citations: 0 pubs.acs.org
JM Sauer, RL Smith, JQ Bao, MJ Kattnig… - Drug metabolism and …, 1998 - ASPET
… A secondary route of metabolism is oxidation, which apparently results in the formation of an epoxide intermediate (2-methyleneglutaronitrile oxide). This reactive intermediate can be …
Number of citations: 11 dmd.aspetjournals.org

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